2-Bromo-4-fluoro-3-iodo-1-(methoxymethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-3-iodo-1-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H7BrFIO2 and a molecular weight of 360.95 g/mol . This compound is a derivative of benzene, substituted with bromine, fluorine, iodine, and a methoxymethoxy group. It is used as a building block in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-Bromo-4-fluoro-3-iodo-1-(methoxymethoxy)benzene typically involves multi-step reactions starting from simpler benzene derivatives. One common method involves the regioselective stannyllithiation of diarylacetylenes . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitution pattern on the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-Bromo-4-fluoro-3-iodo-1-(methoxymethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine, fluorine, or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like acetone. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-3-iodo-1-(methoxymethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules and pharmaceuticals.
Medicine: It may serve as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-fluoro-3-iodo-1-(methoxymethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites on the benzene ring. The bromine, fluorine, and iodine atoms, along with the methoxymethoxy group, provide unique reactivity patterns that can be exploited in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Bromo-4-fluoro-3-iodo-1-(methoxymethoxy)benzene include:
1-Bromo-4-iodobenzene: A simpler derivative with only bromine and iodine substitutions.
2-Bromo-4-fluoro-1-methoxybenzene: A compound with bromine, fluorine, and a methoxy group.
1-Bromo-4-fluoro-3-iodo-2-(methoxymethoxy)benzene: A closely related compound with a similar substitution pattern.
The uniqueness of this compound lies in its specific combination of substituents, which provides distinct reactivity and applications in various fields of research.
Eigenschaften
Molekularformel |
C8H7BrFIO2 |
---|---|
Molekulargewicht |
360.95 g/mol |
IUPAC-Name |
3-bromo-1-fluoro-2-iodo-4-(methoxymethoxy)benzene |
InChI |
InChI=1S/C8H7BrFIO2/c1-12-4-13-6-3-2-5(10)8(11)7(6)9/h2-3H,4H2,1H3 |
InChI-Schlüssel |
VUQPVSSRZCPTDR-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C(=C(C=C1)F)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.